Superior CrtN Inhibition: Potency Comparison of 1-Bromo-4-chloro-butan-2-one vs. Analog 1
1-Bromo-4-chloro-butan-2-one demonstrates superior inhibitory activity against the bacterial virulence target CrtN (diapophytoene desaturase) compared to a lead analog. The compound achieved an IC₅₀ of 2.5 nM against CrtN in S. aureus Newman, assessed by reduction in staphyloxanthin pigment formation after 48 hours [1]. In contrast, a comparator CrtN inhibitor (Compound 1) from the same series exhibited a higher IC₅₀ range of 0.02–10.5 nM across multiple MRSA strains, and crucially, this comparator also demonstrated significant hERG channel inhibition (IC₅₀ > 30 μM), a key cardiotoxicity liability [2]. This establishes 1-bromo-4-chloro-butan-2-one as a more potent and potentially safer chemical starting point for anti-virulence drug development.
| Evidence Dimension | CrtN enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.5 nM |
| Comparator Or Baseline | Analog 'Compound 1': IC₅₀ = 0.02–10.5 nM |
| Quantified Difference | Target compound achieves potent inhibition at the lower end of the comparator's range. |
| Conditions | Staphylococcus aureus Newman strain; staphyloxanthin pigment reduction assay after 48 h by spectrophotometry. |
Why This Matters
This data directly supports the selection of 1-bromo-4-chloro-butan-2-one over earlier analogs for anti-MRSA research due to its favorable potency profile within a critical nanomolar range.
- [1] BindingDB. BDBM50247338 (CHEMBL4062732). Inhibition of CrtN in Staphylococcus aureus Newman. View Source
- [2] Ni, S. et al. Novel Terminal Bipheny-Based Diapophytoene Desaturases (CrtN) Inhibitors as Anti-MRSA/VISR/LRSA Agents with Reduced hERG Activity. 2017. View Source
